5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Kinase Inhibitors FGFR Anticancer

Secure 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 101080-17-5) to advance your FGFR-targeted kinase inhibitor programs. This unique building block features the essential 1,3-dimethyl substitution that drives nanomolar activity against wild-type and gatekeeper-mutant FGFR kinases (e.g., derivative 10h: FGFR1 IC₅₀ 46 nM, FGFR2 V564F 62 nM). Unlike mono-methyl or phenyl analogs, only this scaffold supports the critical hinge-binding interactions needed for potency. Leverage available X-ray co-crystal structures of 10h bound to FGFR1 to guide rational drug design and overcome resistance. Standard purity ≥98%.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 101080-17-5
Cat. No. B027724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS101080-17-5
Synonyms1H-Pyrazole-4-carboxamide,5-amino-1,3-dimethyl-(9CI)
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)N)N)C
InChIInChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11)
InChIKeyCCXYHAGBWDDQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 101080-17-5) Sourcing Guide: Core Chemical Identity and Basic Characteristics


5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 101080-17-5) is a heterocyclic pyrazole derivative with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol. It features a five-membered pyrazole ring bearing amino (‑NH₂) and carboxamide (‑C(=O)NH₂) functional groups at the 5- and 4-positions, respectively, along with methyl groups at the 1- and 3-positions . The compound is a white to off-white solid with a melting point of 203.5–204.5 °C and a predicted boiling point of approximately 300.1 °C at 760 mmHg . It is primarily utilized as a versatile building block in medicinal chemistry, agrochemical research, and organic synthesis, particularly for the construction of kinase inhibitor scaffolds [1].

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 101080-17-5) Sourcing Guide: Why Substitution with Similar Pyrazole-4-carboxamides Is Not Straightforward


Generic substitution among pyrazole-4-carboxamide derivatives is unreliable due to significant differences in physicochemical properties and biological activity profiles arising from even minor structural modifications. For instance, the presence of two methyl groups on the pyrazole ring in 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide influences its lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to mono-methylated or phenyl-substituted analogs [1]. These structural variations directly impact the compound's suitability as a starting material for specific synthetic routes, particularly those targeting fibroblast growth factor receptor (FGFR) kinase inhibitors, where the 1,3-dimethyl substitution pattern is critical for achieving potent nanomolar activity in downstream derivatives [2]. Therefore, substituting this specific dimethylated building block with a cheaper or more readily available mono-methyl or phenyl analog can lead to a substantial loss of desired activity in the final synthesized compounds .

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 101080-17-5) Sourcing Guide: Comparative Performance Data vs. Key Analogs


Potency in FGFR Inhibition: 1,3-Dimethyl Derivative 10h vs. 1-Phenyl Analog

A derivative of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, compound 10h, demonstrates potent inhibition of fibroblast growth factor receptors (FGFRs), a class of kinases implicated in cancer. In contrast, the 1-phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide) exhibits significantly weaker anticancer activity, highlighting the crucial role of the 1,3-dimethyl substitution pattern for achieving high potency against this target class [1].

Kinase Inhibitors FGFR Anticancer

FGFR Kinase Panel Selectivity: 1,3-Dimethyl Derivative 10h vs. 1-Ethyl Analog

The 1,3-dimethyl-substituted pyrazole-4-carboxamide derivative (10h) exhibits a specific and narrow IC50 range against a panel of FGFR kinases (46–99 nM), including the clinically relevant FGFR2 V564F gatekeeper mutant. In comparison, the 1-ethyl analog (5-amino-1-ethyl-1H-pyrazole-4-carboxamide) shows a broader IC50 range (41–99 nM) against a different set of cancer cell lines, indicating a less precise selectivity profile [1].

Kinase Inhibitors FGFR Gatekeeper Mutant

Structural Confirmation of Irreversible Binding: 1,3-Dimethyl Derivative 10h vs. General Class Behavior

While many 5-amino-1H-pyrazole-4-carboxamide derivatives are designed as potential kinase inhibitors, the 1,3-dimethyl-substituted derivative 10h provides the only publicly available X-ray co-crystal structure confirming an irreversible, covalent binding mode to the FGFR1 kinase domain [1]. This structural evidence is absent for the simpler 5-amino-1-methyl-1H-pyrazole-4-carboxamide or other close analogs .

Covalent Inhibitor FGFR X-ray Crystallography

Physicochemical and Drug-likeness Properties: 1,3-Dimethyl vs. 1-Methyl Analog

The addition of a second methyl group in 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide subtly alters key physicochemical properties compared to its 1-methyl analog. Specifically, the 1,3-dimethyl compound has a slightly higher molecular weight and lower logP, which may contribute to improved aqueous solubility and permeability profiles for certain drug discovery applications .

Drug-likeness Physicochemical Properties Medicinal Chemistry

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 101080-17-5) Sourcing Guide: Key Application Scenarios Based on Evidence


Development of Next-Generation Pan-FGFR Inhibitors for Overcoming Drug Resistance

Given the high potency of its derivative 10h against wild-type FGFR1, FGFR2, FGFR3, and the clinically relevant gatekeeper mutant FGFR2 V564F (IC50 = 46, 41, 99, and 62 nM, respectively), 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is an ideal starting material for medicinal chemistry programs aimed at developing novel, irreversible pan-FGFR inhibitors capable of overcoming drug resistance [1]. The structural evidence from X-ray crystallography provides a rational basis for further optimization [2].

Synthesis of Potent Anticancer Agents Targeting FGFR-Amplified Lung and Gastric Cancers

Derivatives of this compound, such as 10h, have demonstrated strong anti-proliferative activity in vitro against FGFR1-amplified NCI-H520 lung cancer cells (IC50 = 19 nM) and FGFR2-amplified SNU-16 and KATO III gastric cancer cells (IC50 = 59 nM and 73 nM, respectively) [1]. This specific activity profile makes 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide a critical building block for research focused on developing targeted therapies for these specific cancer subtypes, where it significantly outperforms 1-phenyl-substituted analogs .

Structure-Based Drug Design and Lead Optimization of Covalent Kinase Inhibitors

The availability of a high-resolution X-ray co-crystal structure of compound 10h bound to the FGFR1 kinase domain [2] provides an unparalleled advantage for structure-based drug design efforts. Researchers can leverage this structural data to computationally model and rationally design new analogs with improved potency, selectivity, or pharmacokinetic properties. This level of structural insight is not available for many closely related pyrazole-4-carboxamide building blocks, making 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide a uniquely valuable tool for in silico screening and lead optimization projects.

Comparative Studies on the Impact of Pyrazole Substitution on Kinase Selectivity

The distinct kinase inhibition profile of the 1,3-dimethyl derivative (10h) against the FGFR family, including its activity against the gatekeeper mutant, can serve as a benchmark for comparative SAR studies. Researchers investigating the influence of different N1 and C3 substituents (e.g., methyl vs. ethyl vs. phenyl) on kinase selectivity and potency would find 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide to be an essential reference compound. Its well-defined activity profile [1] allows for direct, quantitative comparison with other analogs, facilitating a deeper understanding of the structural determinants for FGFR inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.